molecular formula C25H20N2O8 B4044632 4-[2-({4-[(4-nitrophenyl)amino]-4-oxobutanoyl}oxy)acetyl]phenyl benzoate

4-[2-({4-[(4-nitrophenyl)amino]-4-oxobutanoyl}oxy)acetyl]phenyl benzoate

Cat. No.: B4044632
M. Wt: 476.4 g/mol
InChI Key: ZYUXZJANELESLF-UHFFFAOYSA-N
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Description

4-[2-({4-[(4-nitrophenyl)amino]-4-oxobutanoyl}oxy)acetyl]phenyl benzoate is a useful research compound. Its molecular formula is C25H20N2O8 and its molecular weight is 476.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.12196560 g/mol and the complexity rating of the compound is 758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Azo Polymers for Reversible Optical Storage

Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) was synthesized and copolymerized with azobenzene derivatives to create amorphous polymers. These polymers exhibit photoinduced birefringence, which can be photoerased, making them suitable for reversible optical storage applications. The cooperative motion between the azo and BEM groups enhances the birefringence, showcasing a novel example of cooperative motion in amorphous polymers (Meng et al., 1996).

Anti-inflammatory and Analgesic Activities

Nitric oxide donating groups with a structure closely related to the query compound were synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have shown significant potential, with specific derivatives exhibiting potent anti-inflammatory and analgesic activities, highlighting their relevance in medicinal chemistry and drug design (Chandak et al., 2012).

Nitric-Oxide-Releasing Aspirin Prodrugs

Derivatives of acetylsalicylic acid (ASA), known as aspirin, were synthesized to release nitric oxide (NO) in addition to ASA. These prodrugs exhibit improved water solubility and reduced gastrotoxicity, making them potential candidates for clinical applications with enhanced anti-inflammatory activities (Rolando et al., 2013).

Polyamide Synthesis and Block Copolymerization

Research on phenyl 4-aminobenzoate derivatives has led to the synthesis of well-defined polyamides and block copolymers with low polydispersity. These materials are important in the development of high-performance polymers with specific structural and functional properties, useful in various technological applications (Yokozawa et al., 2002).

Nitric Oxide and Hydrogen Sulfide-Releasing Pharmaceuticals

Hybrids of aspirin, designed to release both nitric oxide (NO) and hydrogen sulfide (H2S), have been synthesized. These compounds, termed NOSH-aspirin, show potent anti-inflammatory properties and cell growth inhibitory effects on various cancer cell lines, representing a new class of anti-inflammatory pharmaceuticals with potential anticancer activities (Kodela et al., 2012).

Properties

IUPAC Name

[4-[2-[4-(4-nitroanilino)-4-oxobutanoyl]oxyacetyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O8/c28-22(17-6-12-21(13-7-17)35-25(31)18-4-2-1-3-5-18)16-34-24(30)15-14-23(29)26-19-8-10-20(11-9-19)27(32)33/h1-13H,14-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUXZJANELESLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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